

Legal and scheduling status of Brolamfetamine for scientific research.

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Compound of Interest

Compound Name: *Brolamfetamine*

Cat. No.: *B10761062*

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Brolamfetamine (DOB): A Technical Guide for Scientific Research

An In-depth Examination of its Legal Status, Scheduling, and Core Scientific Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **Brolamfetamine** (DOB), a potent psychedelic compound, for scientific research purposes. It details the legal and scheduling status of **Brolamfetamine**, its pharmacological properties, and established experimental protocols for its study.

Legal and Scheduling Status

Brolamfetamine is a controlled substance in most jurisdictions worldwide, a status that researchers must navigate carefully. Its potent psychoactive effects have led to its classification under the most restrictive schedules, which, while limiting general access, provide specific exemptions for scientific and medical research. All research activities involving **Brolamfetamine** must be conducted in strict compliance with national and international regulations and require appropriate licensing from relevant governmental bodies.

Jurisdiction/Authority	Schedule/Class	Implications for Scientific Research
United States (DEA)	Schedule I	Research is permissible with DEA registration (Form 225), an approved research protocol, and adherence to strict security and record-keeping requirements.[1][2][3]
United Nations (UN)	Schedule I (Convention on Psychotropic Substances)	International treaties permit medical and scientific use under strict control.[4][5]
Australia	Schedule 9 (Prohibited Substance)	Use in medical or scientific research is possible with approval from Commonwealth and/or State or Territory Health Authorities.[4]
Canada	Schedule I	Research is permitted under license from Health Canada.[4]
United Kingdom	Class A	A Home Office license is required for possession and research.[4]
Russia	Schedule I	Criminal offense for possession of 10mg or more; scientific research is tightly controlled.[4]

Pharmacology and Mechanism of Action

Brolamfetamine, or 2,5-Dimethoxy-4-bromoamphetamine, is a psychedelic of the phenethylamine and amphetamine classes.[4][6] It is recognized for its high potency and long duration of action.[6]

The primary mechanism of action of **Brolamfetamine** is as a potent partial agonist of serotonin 5-HT2 receptors, with a particularly high affinity for the 5-HT2A subtype.^[4]^[6] The psychedelic effects are primarily mediated through its agonistic activity at the 5-HT2A receptor.^[6]

Receptor Binding Affinities and Functional Potencies

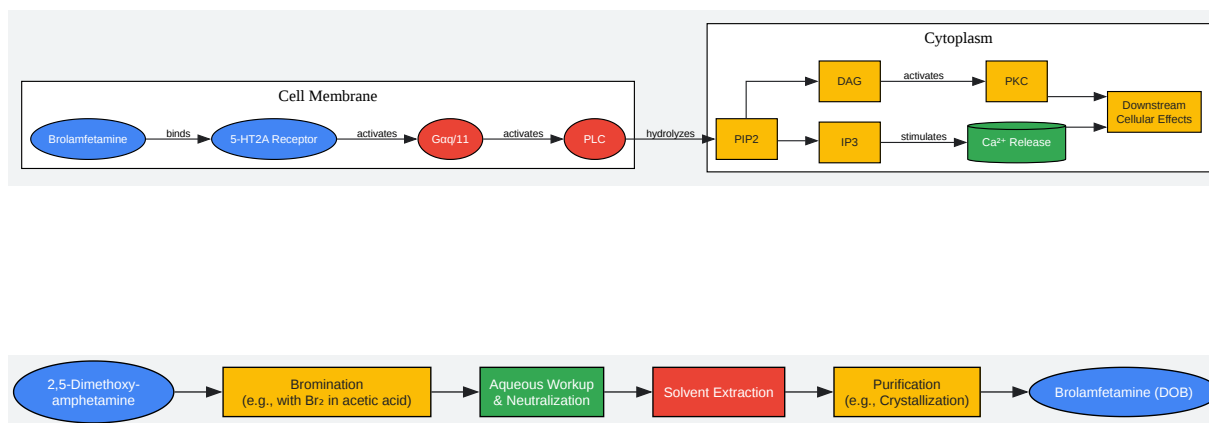
The following table summarizes the binding affinities (K_i) and functional potencies (EC_{50}) of **Brolamfetamine** at various receptors. Lower K_i values indicate higher binding affinity.

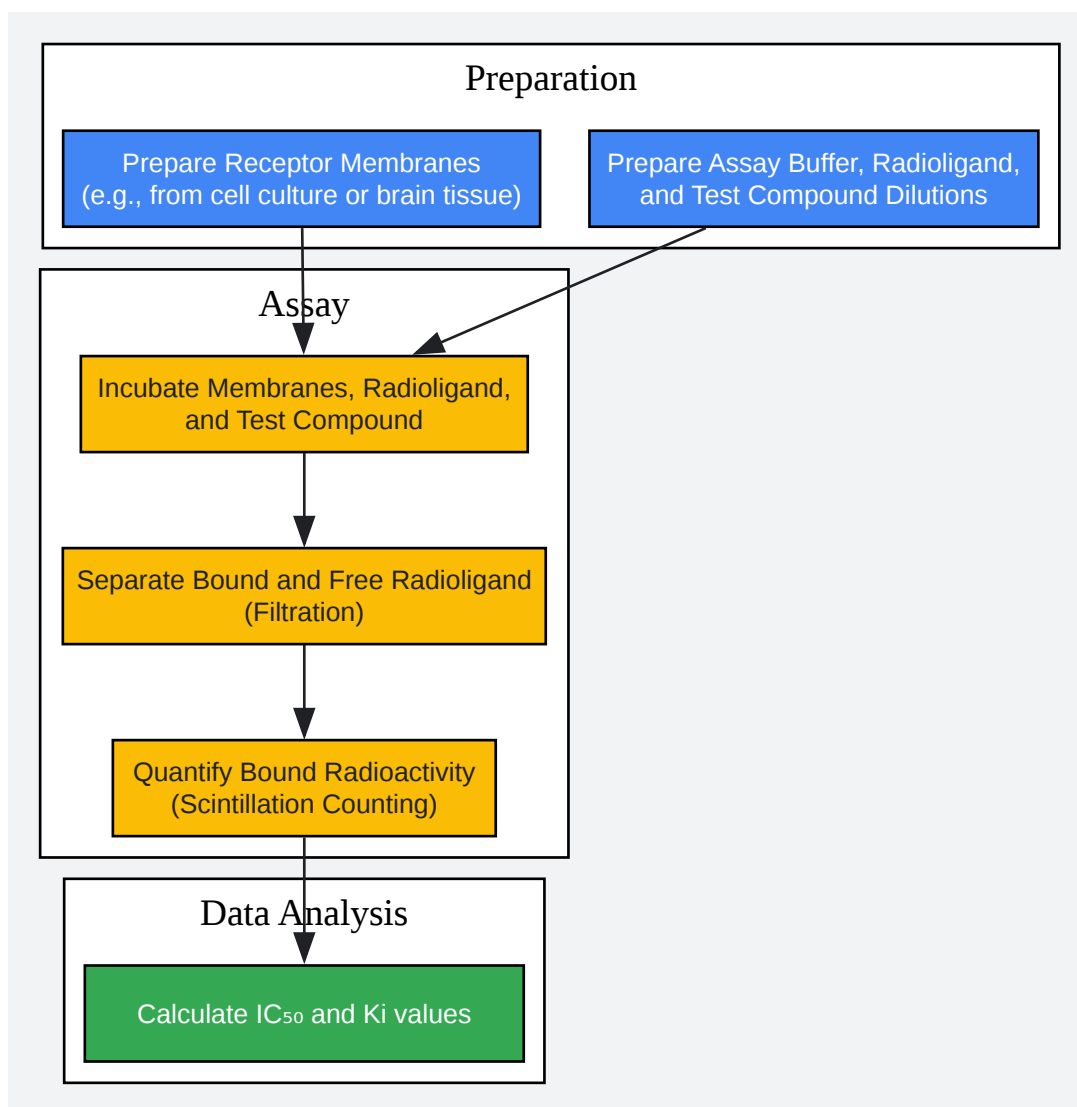
Receptor	Binding Affinity (K _i , nM)	Functional Potency (EC ₅₀ , nM)
5-HT _{2A}	0.69	8.8
5-HT _{2B}	2.3	2.9
5-HT _{2C}	1.1	1.8
5-HT _{1A}	1,280	-
5-HT _{1B}	3,120	-
5-HT _{1D}	1,880	-
5-HT _{1E}	1,130	-
5-HT _{5A}	2,250	-
5-HT ₆	1,210	-
5-HT ₇	409	-
Dopamine D ₁	>10,000	-
Dopamine D ₂	>10,000	-
Dopamine D ₃	1,750	-
Adrenergic α _{1A}	1,170	-
Adrenergic α _{2A}	4,800	-
Histamine H ₁	3,120	-
SERT	4,800	-
NET	>10,000	-
DAT	>10,000	-

Data compiled from publicly available databases. The exact values may vary depending on the experimental conditions.

Signaling Pathway

Activation of the 5-HT_{2A} receptor by **Brolamfetamine** initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).





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